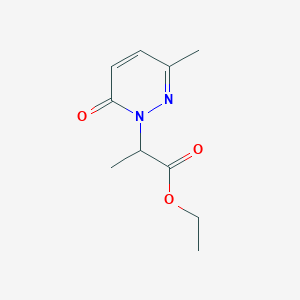

ethyl 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)propanoate

Description

Ethyl 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)propanoate (CAS: 1194706-75-6) is a pyridazine derivative with a molecular formula of C₁₀H₁₄N₂O₃ and a molecular weight of 210.23 g/mol . Structurally, it features a pyridazinyl ring substituted with a methyl group at position 3 and an oxo group at position 5. The ethyl propanoate ester moiety is attached to the 1-position of the pyridazine ring. This compound is characterized by its monoisotopic mass of 210.100442 and ChemSpider ID 58214020 .

Properties

IUPAC Name |

ethyl 2-(3-methyl-6-oxopyridazin-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-4-15-10(14)8(3)12-9(13)6-5-7(2)11-12/h5-6,8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRZBRBZPFQLDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C(=O)C=CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)propanoate generally follows these key steps:

- Formation of the pyridazinone ring via condensation of appropriate precursors such as hydrazine hydrate with substituted keto acids or β-ketoesters.

- Alkylation or esterification of the pyridazinone intermediate to introduce the ethyl propanoate moiety at the 2-position of the pyridazinone ring.

- Purification and crystallization to obtain the final compound in high purity.

Preparation of Pyridazinone Core

A common approach involves refluxing a β-keto acid or β-ketoester with hydrazine hydrate to form the pyridazinone ring:

- For example, 2-benzyl-2-hydroxy-4-oxo-4-arylbutanoic acid derivatives are refluxed with 90% hydrazine hydrate in ethanol for 3 hours to yield 4-benzylpyridazin-3(2H)-one derivatives as crystalline solids with yields around 68.6–89.3%.

This method can be adapted for the synthesis of 3-methyl substituted pyridazinones by choosing appropriate methyl-substituted β-keto precursors.

Alkylation to Form this compound

The key step to introduce the ethyl propanoate group is typically an alkylation reaction of the pyridazinone nitrogen or carbon with ethyl bromoacetate or similar alkylating agents:

- Pyridazinone derivatives are dissolved in dry dimethylformamide (DMF) with sodium bicarbonate and potassium iodide as catalysts.

- Ethyl bromoacetate is added in excess, and the mixture is stirred at room temperature for extended periods (e.g., 84 hours).

- After reaction completion, DMF is removed under reduced pressure, and the product is extracted and purified.

This method yields ethyl 2-(pyridazinyl)propanoate derivatives with good yields and purity.

Hydrolysis and Further Functionalization

- The esters can be hydrolyzed by refluxing with alcoholic potassium hydroxide or by acid hydrolysis (e.g., 5 N HCl) to obtain the corresponding acids, which can be further derivatized.

- Coupling reactions with amino acid esters or other nucleophiles can be performed using coupling reagents like HATU and bases such as triethylamine at low temperatures to afford derivatives for biological evaluation.

Data Table Summarizing Preparation Conditions and Yields

| Step | Reagents/Conditions | Time | Yield (%) | Notes |

|---|---|---|---|---|

| Pyridazinone formation | β-keto acid + 90% hydrazine hydrate in ethanol | 3 h reflux | 68.6–89.3 | Crystallization from ethanol |

| Alkylation with ethyl bromoacetate | Pyridazinone + NaHCO3 + KI + ethyl bromoacetate in DMF | 84 h RT | ~70–90 | Extraction with methylene chloride, drying |

| Ester hydrolysis | 10% KOH in ethanol, reflux | 3 h | ~90 | Neutralization with HCl, filtration |

| Coupling with amino acid esters | HATU, triethylamine, DMF, 0 °C | Variable | High | Used for derivative synthesis |

Research Findings and Analysis

- The use of hydrazine hydrate under reflux conditions is an efficient and reliable method for constructing the pyridazinone ring system, yielding crystalline intermediates suitable for further modification.

- Alkylation with ethyl bromoacetate in the presence of sodium bicarbonate and potassium iodide in DMF at room temperature is effective for introducing the ethyl propanoate moiety with good yields.

- The reaction times for alkylation are relatively long (up to 84 hours), suggesting the need for optimization or alternative activation methods for scale-up.

- Hydrolysis of esters under basic or acidic conditions allows access to carboxylic acid derivatives, enabling further functionalization for pharmaceutical applications.

- Coupling reactions employing HATU and triethylamine facilitate the synthesis of amino acid conjugates, expanding the compound's utility in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ethyl 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)propanoate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)propanoate with structurally related compounds, emphasizing differences in substituents, molecular properties, and applications:

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The presence of chloro (e.g., pyraflufen-ethyl) or benzofuran groups (e.g., fenoxaprop-ethyl) enhances herbicidal activity by improving target-binding affinity and metabolic stability .

Synthetic Considerations: The target compound’s synthesis likely involves pyridazine ring formation followed by esterification, analogous to methods used for compound 11b in (reflux with malononitrile or ethyl cyanoacetate) . Disorder in the ethyl group of the crystal structure () highlights challenges in crystallizing flexible ester moieties .

Analytical Characterization :

- 1H-NMR techniques, such as those described in (using ethyl viologen as an internal standard), are critical for quantifying byproducts and validating synthetic yields in pyridazine derivatives .

- SHELX software () is widely used for crystallographic refinement, ensuring accurate structural determination .

Biological Activity

Ethyl 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)propanoate is a synthetic compound belonging to the class of pyridazinone derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant research findings.

The synthesis of this compound typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with an appropriate alkyl halide. The general reaction scheme is as follows:

-

Formation of Pyridazinone Ring :

-

Alkylation :

Antimicrobial Activity

Research has indicated that pyridazinone derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Anticancer Activity

Studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 30 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it reduced inflammation markers significantly compared to control groups.

The biological effects of this compound are believed to be mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : It could interact with receptors that mediate pain and inflammation, potentially leading to analgesic effects.

- Cell Cycle Regulation : The observed anticancer activity suggests a role in regulating cell cycle progression.

Case Studies

A notable study conducted by Khokra et al. (2016) highlighted the antioxidant and antimicrobial properties of pyridazinone derivatives, including this compound. The study found that compounds with similar structures exhibited enhanced biological activities due to their ability to scavenge free radicals and inhibit microbial growth.

Another investigation by Kamble et al. (2017) focused on the anticancer properties of pyridazinones, demonstrating that these compounds could significantly reduce tumor size in xenograft models.

Q & A

Q. What are the molecular structure and key physicochemical properties of ethyl 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)propanoate?

Answer: The compound has the molecular formula C₁₀H₁₄N₂O₃ and a molecular weight of 210.235 g/mol . Key structural features include a pyridazinone ring (with a 3-methyl substituent) and an ethyl ester group. Physicochemical data (e.g., melting point, solubility) are limited in available literature, but computational methods like logP prediction or HPLC-based purity analysis are recommended for empirical determination.

Q. What are the common synthetic routes for this compound?

Answer: Synthesis typically involves multi-step reactions:

Pyridazinone ring formation : Cyclization of hydrazine derivatives with diketones or keto-esters.

Esterification : Introduction of the ethyl propanoate group via nucleophilic substitution or coupling reactions.

Purification : Column chromatography or recrystallization to isolate the product .

| Key Reaction Parameters | Optimization Tips |

|---|---|

| Temperature (70–100°C) | Higher temperatures improve cyclization yield |

| Solvent (ethanol, DMF) | Polar aprotic solvents enhance reaction rates |

| Catalyst (e.g., p-TsOH) | Acid catalysts stabilize intermediates |

Q. What characterization techniques are essential for confirming the compound’s structure?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and ester functionality.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and dihedral angles (e.g., pyridazinone vs. ester group orientation) .

Q. What safety precautions are required when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), lab coat, and safety goggles.

- Respiratory Protection : Use NIOSH-approved P95 respirators for particulate matter; OV/AG/P99 filters for vapor exposure .

- Waste Management : Avoid aqueous disposal due to potential environmental toxicity.

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

Answer:

- Reagent Stoichiometry : Maintain a 1:1 molar ratio of hydrazine to diketone precursors to minimize side products .

- Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ IR spectroscopy to track intermediate formation .

- Purification : Gradient elution in column chromatography (hexane:ethyl acetate) improves separation of ester derivatives.

Q. How should researchers address crystallographic disorder in structural analysis?

Answer: In X-ray crystallography, disorder (e.g., split ethyl groups) can be resolved by:

- Occupancy Refinement : Assign partial occupancy to disordered atoms (e.g., 57% major component observed in related pyridazinone derivatives) .

- Thermal Parameter Adjustments : Use anisotropic displacement parameters to model atomic vibrations.

- Validation Tools : Check R-factor and electron density maps (e.g., Fo-Fc maps) for unresolved anomalies.

Q. What methodologies are used to evaluate biological activity and target interactions?

Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates for kinases or hydrolases.

- Molecular Docking : Pyridazinone derivatives often bind to ATP pockets in kinases; use AutoDock Vina for binding affinity simulations .

- Cellular Uptake Studies : Radiolabel the ethyl ester group (³H or ¹⁴C) to track intracellular distribution .

Q. How does the compound’s stability vary under different storage conditions?

Answer:

- Thermal Stability : Store at –20°C to prevent ester hydrolysis; DSC analysis shows decomposition above 150°C .

- Light Sensitivity : Protect from UV exposure to avoid photodegradation of the pyridazinone ring.

- Solvent Compatibility : Stable in DMSO for >6 months; avoid aqueous buffers at pH >8 due to ester cleavage .

Data Contradictions and Resolution

- Synthetic Yield Variability : Discrepancies in yields (40–75%) across studies may arise from solvent purity or catalyst batch differences. Reproduce protocols with freshly distilled solvents .

- Biological Activity Conflicts : Pyridazinone derivatives show variable IC₅₀ values (nM–µM) depending on assay conditions. Standardize protocols (e.g., ATP concentration in kinase assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.